3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H6F5NO2 and a molecular weight of 243.13 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring, making it a unique and valuable compound in various fields of research and industry .
Preparation Methods
The synthesis of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine involves several steps. One common method includes the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with difluoromethyl ether under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Methoxy-6-(trifluoromethyl)pyridine: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.
3-(Difluoromethoxy)-6-methoxy-2-(trifluoromethyl)pyridine: This compound has a similar structure but may exhibit different reactivity and applications due to the position of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c1-15-6-4(16-7(9)10)2-3-5(14-6)8(11,12)13/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOWXGQFFNZXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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